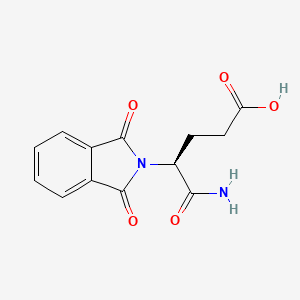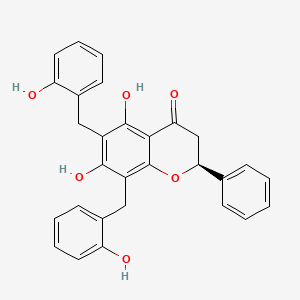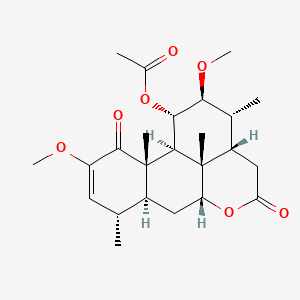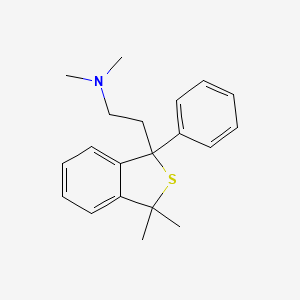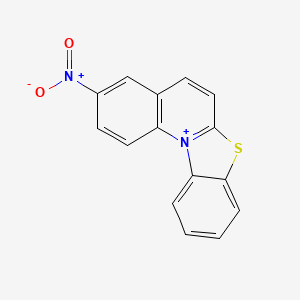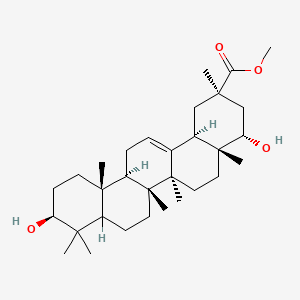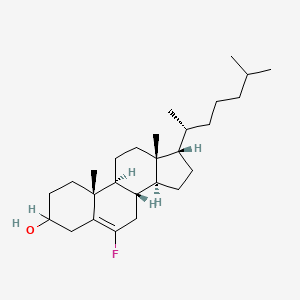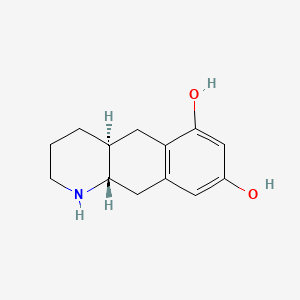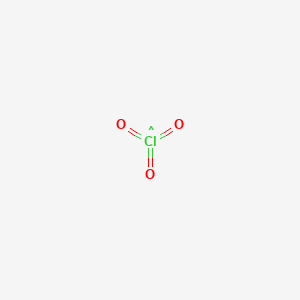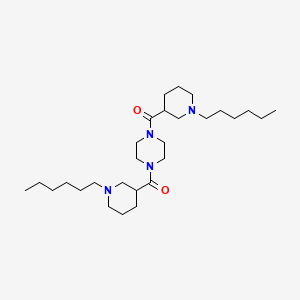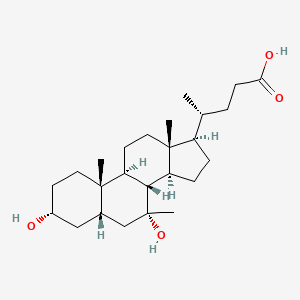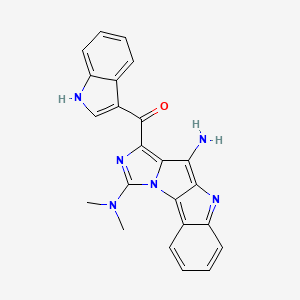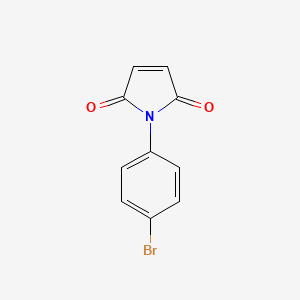
N-(4-Bromophenyl)maleimide
Overview
Description
N-(4-Bromophenyl)maleimide (NBP) is a compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a wide range of experiments, from drug development to biochemistry. NBP is a compound that has been found to have a wide range of biochemical and physiological effects. It has been used in laboratory experiments to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Antimicrobial Activities
N-(4-Bromophenyl)maleimide has been synthesized and tested for its antimicrobial activities. In a study by Chin, Nasir, and Hassan (2016), this compound, among other maleimide derivatives, showed significant activity against Gram-negative Escherichia coli, Gram-positive Bacillus subtilis, and yeast Saccharomyces cerevisiae, indicating its potential use in combating various microbial infections Chin, T. S., Fatin Ilyani Nasir, & N. I. Hassan (2016). Synthesis and Antimicrobial Activities of Eleven N-Substituted Maleimides.
Polymer Science
This compound is used in polymer science, particularly in copolymer synthesis. Ryttel (1999) investigated the synthesis of copolymers of N-(p-bromophenyl)maleimide with alkyl methacrylates, revealing its utility in creating materials with tailored thermal stability, chemical resistance, and mechanical properties Ryttel, A. (1999). N-(p-Bromophenyl)maleimide and its copolymers with alkyl methacrylates.
Structural and Conformational Studies
The molecule's structure and conformation have been investigated using nuclear magnetic resonance spectroscopy, as demonstrated in a study by Emsley, Veracini, and Barili (1980). This research helps in understanding the molecular behavior of this compound, which is crucial for its effective application in various fields Emsley, J., C. Veracini, & P. Barili (1980). An investigation into the structure and conformation of N-(4-bromophenyl)[15N]maleimide.
Protein Modification and Bioconjugation
A significant application of this compound is in protein modification and bioconjugation. Smith et al. (2010) reported the use of bromomaleimides, including this compound, for reversible cysteine modification in proteins. This property is particularly useful in creating advanced bioconjugates for therapeutic and diagnostic applications Smith, M. E. B., F. F. Schumacher, C. Ryan, et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
Mechanism of Action
Target of Action
N-(4-Bromophenyl)maleimide primarily targets enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are crucial for the growth and survival of microorganisms .
Mode of Action
The compound interacts with its targets by selectively derivatizing thiols . This interaction is facilitated by the use of C-14 labeled N-para-bromophenylmaleimide .
Biochemical Pathways
this compound affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Pharmacokinetics
The compound’s molecular weight is 252064 Da , which may influence its bioavailability.
Result of Action
It is known that the compound has antimicrobial properties , and its interaction with enzymes can disrupt the normal functioning of microorganisms .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(4-Bromophenyl)maleimide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as β(1,3)glucan synthase, which is involved in the biosynthesis of fungal cell walls . This inhibition is primarily due to the compound’s reactivity with cysteinyl residues in the enzyme’s active site. Additionally, this compound has been found to interact with protein kinases, which are crucial for intracellular signaling pathways . These interactions can modulate the activity of the enzymes and affect various cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been observed to exhibit cytostatic activity, meaning it can inhibit cell growth and proliferation . This effect is particularly pronounced in cancer cells, where the compound can interfere with cell signaling pathways and gene expression. This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can lead to disruptions in cellular homeostasis and affect overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s reactivity with cysteinyl residues in enzyme active sites allows it to form covalent bonds with these residues, leading to enzyme inhibition . In the case of protein kinases, this compound can modulate their activity by affecting the phosphorylation of target proteins . These interactions can result in changes in gene expression and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and cytostatic activity . At higher doses, this compound can become toxic and cause adverse effects. These toxic effects may include damage to tissues and organs, as well as disruptions in normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect the biosynthesis of chitin and β(1,3)glucan, which are essential components of fungal cell walls . Additionally, this compound can influence metabolic flux and alter the levels of metabolites within cells. These changes can impact overall cellular metabolism and affect the cell’s ability to maintain homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also influence its biological activity and effectiveness. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may accumulate in the nucleus, where it can affect gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Properties
IUPAC Name |
1-(4-bromophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECSFBYOMHWJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158373 | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-67-1 | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of NBPMI?
A1: NBPMI consists of a maleimide ring substituted with a 4-bromophenyl group at the nitrogen atom. Here's a breakdown:
- Spectroscopic Data: The presence of specific functional groups is confirmed through spectroscopic methods:
- IR Spectroscopy: Characteristic bands for C=O stretching (imide), C=C stretching (aromatic and maleimide), C-H stretching (aromatic), and C-Br stretching are observed. []
- NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the chemical environment and arrangement of atoms within the molecule. []
Q2: How does NBPMI contribute to the properties of polymers it forms?
A: NBPMI is known to enhance the thermal stability of polymers. For instance, when copolymerized with acrylonitrile, the resulting material exhibits a higher thermal stability compared to pure polyacrylonitrile. The glass transition temperature (Tg) of these copolymers also increases significantly with the incorporation of NBPMI. [] Similar improvements in thermal stability have been observed in copolymers of NBPMI with alkyl methacrylates. []
Q3: What is the significance of monomer reactivity ratios in NBPMI copolymerization?
A: Monomer reactivity ratios are essential parameters in copolymerization reactions as they dictate the composition and, consequently, the properties of the resulting copolymer. Studies have determined the reactivity ratios of NBPMI with various monomers like styrene, methyl acrylate, methyl methacrylate, and acrylonitrile. [, , , ] For instance, NBPMI exhibits a strong tendency towards alternating copolymerization with styrene, meaning the two monomers prefer to add to the growing polymer chain in an alternating fashion. [] This behavior allows for fine-tuning the copolymer composition and properties.
Q4: Are there analytical methods to study NBPMI and its polymers?
A4: Yes, various analytical techniques are employed to characterize and quantify NBPMI and its copolymers. These include:
- Elemental Analysis: This method helps determine the copolymer composition by quantifying the elemental content of specific atoms, such as bromine, within the polymer structure. []
- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of NBPMI copolymers by measuring their weight loss as a function of temperature. [, ]
- Spectroscopic Techniques: IR and NMR spectroscopy are utilized to confirm the presence of characteristic functional groups and analyze the structural features of both NBPMI and its copolymers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


